molecular formula C19H20N4O B2770536 N-benzyl-N-ethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951611-54-4

N-benzyl-N-ethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2770536
CAS No.: 951611-54-4
M. Wt: 320.396
InChI Key: BNLBWJQPKYBIEV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Specific information on the chemical reactions involving this compound is not available .

Scientific Research Applications

Supramolecular Chemistry and Material Science

In the realm of supramolecular chemistry and material science , compounds like N-benzyl-N-ethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide are investigated for their self-assembly and nanostructuring capabilities. Benzene-1,3,5-tricarboxamides (BTAs) , for instance, demonstrate significant potential due to their simple structure, ease of synthesis, and ability to form nanometer-sized rod-like structures through hydrogen bonding. These properties make BTAs and similar compounds valuable in nanotechnology, polymer processing, and even biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Medicinal Chemistry and Drug Design

In medicinal chemistry , the triazole ring found in compounds similar to This compound is a critical scaffold due to its versatility and presence in drugs with a broad spectrum of biological activities. Triazoles are known for their stability and ability to engage in hydrogen bonding and dipole-dipole interactions, making them attractive for drug discovery. The review by Kaushik et al. (2019) emphasizes the synthetic routes for 1,4-disubstituted 1,2,3-triazoles, highlighting their biological importance and the diverse applications in pharmaceutical chemistry, bioconjugation, and material science Kaushik, Sangwan, Luxmi, Kumar, & Pahwa, 2019).

Advanced Oxidation Processes

Research also extends into advanced oxidation processes (AOPs) , where the degradation of pharmaceuticals and recalcitrant compounds in water treatment is examined. For instance, the study by Qutob et al. (2022) explores the degradation pathways, by-products, and biotoxicity of acetaminophen in AOPs, indicating the relevance of triazole derivatives in environmental chemistry and the potential for studying similar compounds to understand their environmental fate and impact (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Mechanism of Action

The mechanism of action for this compound is not specified in the sources I searched .

Safety and Hazards

Information on the safety and hazards associated with this compound is not available .

Properties

IUPAC Name

N-benzyl-N-ethyl-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-3-22(13-16-7-5-4-6-8-16)19(24)18-14-23(21-20-18)17-11-9-15(2)10-12-17/h4-12,14H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLBWJQPKYBIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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